molecular formula C7H10O2 B153187 4-Pentynoic acid ethyl ester CAS No. 63093-41-4

4-Pentynoic acid ethyl ester

Cat. No. B153187
CAS RN: 63093-41-4
M. Wt: 126.15 g/mol
InChI Key: WXFVBLCWAIVAFN-UHFFFAOYSA-N
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Description

4-Pentynoic acid ethyl ester is not directly mentioned in the provided papers. However, the papers discuss various related esters and their synthesis, properties, and reactions, which can provide insights into the analysis of 4-pentynoic acid ethyl ester. For instance, the synthesis of related compounds such as 4-methyloctanoic acid ethyl ester and its enantioselective esterification is discussed , as well as the synthesis of 4-pentenoic acid, which is a similar compound with a different degree of unsaturation .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of lipase-mediated reactions for enantioselective esterification , Claisen rearrangement for carbon chain elongation , and safe procedures to synthesize precursors for biodegradable polymers . These methods could potentially be adapted for the synthesis of 4-pentynoic acid ethyl ester, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of esters can influence their reactivity and physical properties. For example, the presence of different substituents in the 4-pentyne-1,3-dione system affects the selectivity of cyclization reactions . Similarly, the conformation of 4-alkoxy-2-oxo-trans-3-butenoic acid esters can exist in trans and cis forms, which can have implications for the properties and reactivity of 4-pentynoic acid ethyl ester .

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including enantioselective esterification , cyclization , and reactions with polyfunctional amines . These reactions are influenced by factors such as the presence of catalysts, temperature, and the structure of the ester. Understanding these reactions can help predict the behavior of 4-pentynoic acid ethyl ester in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters are determined by their molecular structure. For instance, the kinetics of lipase-mediated reactions are affected by the concentration of ethanol, which can alter the enantiomeric ratio of the reaction products . The synthesis methods can also impact the yield and purity of the esters, as seen in the improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester . These insights can be used to infer the properties of 4-pentynoic acid ethyl ester.

Scientific Research Applications

Summary of Application

“4-Pentynoic acid ethyl ester” holds immense potential for scientific research. Its diverse applications span from understanding organic synthesis to exploring bioactive molecules.

Results or Outcomes

2. Glycosylation Studies

Summary of Application

“4-Pentynoic acid ethyl ester” has been used in the preparation of novel sialosyl donors for glycosylation studies .

Methods of Application

The compound was successfully prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of N-acetylneuraminic acids (Neu5Ac) and applied to the synthesis of O-sialosides .

Results or Outcomes

The compound was found to be suitable for stereoselective O-sialylation. This has implications for the study of various biological and physiological phenomena of carbohydrates .

3. Preparation of 5-Iodomethyl-dihydro-furan-2-one

Summary of Application

“4-Pentynoic acid ethyl ester” is used in the preparation of 5-iodomethyl-dihydro-furan-2-one .

4. HPLC Column Separation

Summary of Application

“4-Pentynoic acid ethyl ester” has been used in High Performance Liquid Chromatography (HPLC) for column separation .

Methods of Application

The compound is likely used as a sample or a standard in HPLC to study its separation characteristics .

5. Preparation of N-acetylneuraminic Acids (Neu5Ac) Ester

Summary of Application

“4-Pentynoic acid ethyl ester” has been used in the preparation of N-acetylneuraminic acids (Neu5Ac) ester .

Methods of Application

The compound was successfully prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac and applied to the synthesis of O-sialosides .

Results or Outcomes

The compound was found to be suitable for stereoselective O-sialylation. This has implications for the study of various biological and physiological phenomena of carbohydrates .

6. Found in Leaf Oil of Prunus phaeosticta phaeosticta

Summary of Application

“4-Pentynoic acid ethyl ester” is found in leaf oil of Prunus phaeosticta phaeosticta from Taiwan .

properties

IUPAC Name

ethyl pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFVBLCWAIVAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212418
Record name 4-Pentynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentynoic acid ethyl ester

CAS RN

63093-41-4
Record name 4-Pentynoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl pent-4-ynoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In analogy to the method as described in Tetrahedron, 2000, 56, 5735-5742, a mixture of the 4-pentynoic acid (10 g, 102 mmol) and H2SO4 98% (0.338 mL, 6.12 mmol) in ethanol (113 mL) was heated at 50° C. overnight. The reaction mixture was concentrated and the crude product was dissolved in ethyl acetate, washed with NaHCO3 1M and water. The solvent was removed under reduced pressure to afford 9.04 g of ethyl pent-4-ynoate (Yield: 70%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.338 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Mairhofer, B Xiao, J Gross - Fluid Phase Equilibria, 2018 - Elsevier
… no adjustment of ϕ i is possible, are already in very good agreement with experiments for ϕ i = 1 , eg the propyl, butyl and pentyl esters of 3-butenoic acid or 4-pentynoic acid ethyl ester. …
Number of citations: 15 www.sciencedirect.com
S Bhaskar, KH Roh, X Jiang, GL Baker… - Macromolecular rapid …, 2008 - Wiley Online Library
… Briefly, propargyl bromide was reacted with ethyl glyoxylate in the presence of activated zinc to produce 2-hydroxy-4-pentynoic acid ethyl ester. Hydrolysis of the ester in refluxing water …
Number of citations: 81 onlinelibrary.wiley.com
X Jiang, EB Vogel, MR Smith, GL Baker - Macromolecules, 2008 - ACS Publications
… Synthesis of 2-Hydroxy-4-pentynoic Acid Ethyl Ester (2). Propargyl bromide (∼10 g) was added under a blanket of N 2 to a 3 L round-bottom flask containing 350 mL of anhydrous THF …
Number of citations: 214 pubs.acs.org
Z Wu, GS Minhas, D Wen, H Jiang… - Journal of medicinal …, 2004 - ACS Publications
… 2-(trans-4-Methoxycinnamyl)-4-pentynoic Acid Ethyl Ester (32). Compound 32 was synthesized as for 24 from 31 (2.57 g, 7.5 mmol) in 31.4% yield as a yellow oil: 1 H NMR (CDCl 3 ) δ …
Number of citations: 77 pubs.acs.org
S Dhingra - 2023 - eprint.iitd.ac.in
Bacteria assisted infections on biomaterials used as implant/device are one of the major threats to human health. Microbial resistant coatings on biomaterials can potentially be …
Number of citations: 2 eprint.iitd.ac.in
HSR Struthers - 2009 - research-collection.ethz.ch
… Similarly, L-azido alanine was reacted with 3-phenylpropyne 4a and 4pentynoic acid ethyl ester 4b to give the triazole containing products 7 and 8, respectively. In all cases, the …
Number of citations: 0 www.research-collection.ethz.ch
Z Fang, M Wills - The Journal of Organic Chemistry, 2013 - ACS Publications
A systematic study of the asymmetric transfer hydrogenations of functionalized acetylenic ketones and diketones has been completed, together with a total synthesis of (S,S)-(−)-…
Number of citations: 71 pubs.acs.org

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